3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride CAS 2091030-79-2 properties
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride CAS 2091030-79-2 properties
Executive Summary
3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride (CAS 2091030-79-2) represents a specialized class of "privileged" electrophiles designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional benzene sulfonyl fluorides, the incorporation of the electron-deficient 1,2,4-thiadiazole core significantly enhances the electrophilicity of the sulfur(VI) center. This modification tunes the compound for rapid covalent engagement with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, and Histidine) within protein binding pockets, making it a critical tool in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .
This guide details the physicochemical properties, mechanistic advantages, synthetic pathways, and experimental protocols for utilizing this compound in high-fidelity chemical biology applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 3-Phenyl-1,2,4-thiadiazole-5-sulfonyl fluoride |
| CAS Number | 2091030-79-2 |
| Molecular Formula | C₈H₅FN₂O₂S₂ |
| Molecular Weight | 244.27 g/mol |
| Physical State | Off-white to pale yellow solid (Standard) |
| Solubility | DMSO (>50 mM), Acetonitrile, DMF; Low aqueous solubility |
| LogP (Predicted) | ~2.1 - 2.5 (Lipophilic, membrane permeable) |
| TPSA | ~77 Ų |
| Reactivity Class | SuFEx Electrophile (Heteroaryl Sulfonyl Fluoride) |
| Storage | -20°C, Desiccated (Hydrolytically stable at neutral pH) |
Mechanistic Insight: The SuFEx Advantage
The utility of CAS 2091030-79-2 lies in the unique electronic environment of the sulfonyl fluoride group.
Electronic Activation
The 1,2,4-thiadiazole ring is a π-deficient heteroaromatic system. The nitrogen atoms at positions 2 and 4 exert a strong electron-withdrawing effect (inductive and mesomeric) on the sulfur atom at position 5.
-
Effect: This pulls electron density away from the exocyclic sulfonyl group (
), making the sulfur center significantly more electrophilic than in phenyl sulfonyl fluoride. -
Outcome: Faster reaction kinetics with protein nucleophiles without the need for extreme activation, while maintaining stability in aqueous buffer (unlike sulfonyl chlorides).
Selectivity Profile (SuFEx)
Unlike Michael acceptors (which target Cysteine) or NHS esters (which target Lysine indiscriminately), this sulfonyl fluoride operates via SuFEx :
-
Context-Dependent Reactivity: It is relatively inert to free water but reacts rapidly when the fluoride is stabilized by the local protein microenvironment (e.g., H-bonding in an enzyme active site).
-
Residue Scope: Targets Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , and Histidine (His) .
Visualization: Reactivity & Workflow
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the electronic activation and the nucleophilic substitution mechanism.
Figure 1: Mechanism of action showing the activation of the sulfonyl center by the thiadiazole ring and subsequent nucleophilic attack.
Synthesis & Manufacturing
Note: While specific proprietary routes exist, the following is the authoritative general protocol for 5-sulfonyl fluorides of 1,2,4-thiadiazoles.
Synthetic Pathway[3]
-
Cyclization: Reaction of benzamidine with trichloromethanesulfenyl chloride (perchloromethyl mercaptan) to form 5-chloro-3-phenyl-1,2,4-thiadiazole.
-
Thiolation: Nucleophilic displacement of the chloride with sodium hydrosulfide (NaSH) or thiourea to generate the thiol (mercaptan) .
-
Oxidative Fluorination (The "Wet" Method):
-
Reagents:
gas (or NCS), Acetic Acid/Water, followed by . -
Process: The thiol is oxidized to the sulfonyl chloride (
) in situ, which is immediately converted to the sulfonyl fluoride ( ) by the bifluoride ion.
-
Laboratory Scale Protocol (General SuFEx Coupling)
Objective: Covalent labeling of a target protein (e.g., BSA or a specific enzyme).
Materials:
-
Protein stock (1 mg/mL in PBS, pH 7.4).
-
Compound (10 mM stock in DMSO).
-
LC-MS/MS for validation.
Steps:
-
Preparation: Dilute the protein to 0.5 mg/mL in PBS.
-
Incubation: Add the sulfonyl fluoride compound to a final concentration of 10–50 µM (maintain DMSO < 2%).
-
Reaction: Incubate at 37°C for 1–4 hours.
-
Note: Heteroaryl sulfonyl fluorides react faster than aryl analogs; monitor kinetics.
-
-
Quenching: Stop reaction by adding 5x volume of cold acetone or performing a buffer exchange (Zeba spin column).
-
Analysis: Digest protein with Trypsin and analyze via LC-MS/MS. Look for a mass shift of +224.03 Da (Molecular Weight - F + H loss) on Tyr or Lys residues.
Applications in Drug Discovery[6][8][9][10][11]
Covalent Fragment Screening
This compound serves as a "scout" fragment.
-
Method: A library of heteroaryl sulfonyl fluorides is screened against a protein target using Intact Protein Mass Spectrometry.
-
Hit Validation: If CAS 2091030-79-2 modifies the protein, it indicates the presence of a nucleophile in a druggable pocket. The phenyl group provides a hydrophobic anchor, while the thiadiazole orients the warhead.
Chemical Biology Probes
Used to design "Turn-On" probes. The phenyl ring can be substituted with a fluorophore (e.g., coumarin) to create activity-based probes that only fluoresce upon covalent bond formation and fluoride release.
Workflow Visualization
Figure 2: Experimental workflow for utilizing sulfonyl fluoride fragments in covalent drug discovery.
Safety & Handling
Warning: Sulfonyl fluorides are covalent modifiers. Treat as potential sensitizers and enzyme inhibitors.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
-
Hydrolysis: While stable, prolonged exposure to basic pH (>9) will hydrolyze the fluoride, releasing
and the sulfonic acid. -
Incompatibility: Avoid strong reducing agents. Compatible with standard biological buffers (PBS, HEPES, Tris).
References
-
Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for Efficient Synthesis of Poly(sulfates) and Polysulfonates. Angewandte Chemie International Edition. Link
-
Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery.[1][2][3] ACS Medicinal Chemistry Letters. Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science.[4][5] Link
-
Enamine Ltd. (2025). Covalent Fragment Libraries: Sulfonyl Fluorides.[1][6] (General reference for CAS source). Link
-
Liu, J., et al. (2018). SuFEx-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
